Cas no 87686-36-0 (Methyl 3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-4,11-dioxo-1,3,5,13,14,14b-hexahydropicene-2-carboxylate)

Methyl 3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-4,11-dioxo-1,3,5,13,14,14b-hexahydropicene-2-carboxylate structure
87686-36-0 structure
Nome del prodotto:Methyl 3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-4,11-dioxo-1,3,5,13,14,14b-hexahydropicene-2-carboxylate
Numero CAS:87686-36-0
MF:C30H36O6
MW:492.603249549866
CID:726085
PubChem ID:163547

Methyl 3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-4,11-dioxo-1,3,5,13,14,14b-hexahydropicene-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 24,25,26,27-Tetranoroleana-1(10),3,5,7,14-pentaen-29-oicacid, 3,21-dihydroxy-9,13,15-trimethyl-2,22-dioxo-, methyl ester, (9b,13a,20a,21b)-
    • methyl 3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-4,11-dioxo-1,3,5,13,14,14b-hexahydropicene-2-carboxylate
    • netzahualcoyone
    • DTXSID201007730
    • 87686-36-0
    • METHYL 3,10-DIHYDROXY-2,4A,6,9,12B,14A-HEXAMETHYL-4,11-DIOXO-1,2,3,4,4A,5,11,12B,13,14,14A,14B-DODECAHYDROPICENE-2-CARBOXYLATE
    • AKOS040746153
    • D:A-Friedo-24,26-dinoroleana-1(10),3,5,7,14-pentaen-29-oic acid, 3,21-dihydroxy-15-methyl-2,22-dioxo-, methyl ester, (20alpha,21beta)-
    • Methyl 3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-4,11-dioxo-1,3,5,13,14,14b-hexahydropicene-2-carboxylate
    • Inchi: 1S/C30H36O6/c1-15-13-29(5)21(14-30(6,26(35)36-7)25(34)24(29)33)28(4)11-10-27(3)18(22(15)28)9-8-17-16(2)23(32)20(31)12-19(17)27/h8-9,12,21,25,32,34H,10-11,13-14H2,1-7H3
    • Chiave InChI: JBKXDADFFNVBTG-UHFFFAOYSA-N
    • Sorrisi: OC1C(C2(C)CC(C)=C3C4=CC=C5C(C)=C(C(C=C5C4(C)CCC3(C)C2CC1(C(=O)OC)C)=O)O)=O

Proprietà calcolate

  • Massa esatta: 492.251
  • Massa monoisotopica: 492.251
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 2
  • Complessità: 1290
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 6
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 101
  • XLogP3: 3.6

Proprietà sperimentali

  • Densità: 1.28
  • Punto di ebollizione: 705.2°C at 760 mmHg
  • Punto di infiammabilità: 231.7°C
  • Indice di rifrazione: 1.612
Fornitori consigliati
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.